Difloxacin

Beschreibung

This compound is a synthetic fluoroquinolone used in veterinary. As an antibacterial, it presents a broad bactericidal spectrum and its effects are dependent on its concentration. However, it presents a reduced efficacy when compared to other fluoroquinolone antibacterials.

This compound is a small molecule drug that was first approved in 1998.

RN & structure given in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Eigenschaften

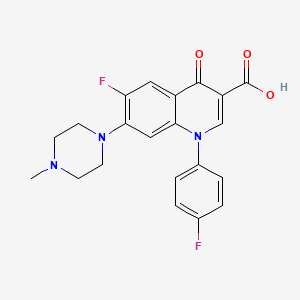

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJXYPHIIZEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91296-86-5 (hydrochloride) |

Source

|

| Record name | Difloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048348 |

Source

|

| Record name | Difloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98106-17-3 |

Source

|

| Record name | Difloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Difloxacin in Gram-Negative Bacteria

This technical guide provides a comprehensive overview of the molecular mechanism by which this compound, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effects against gram-negative bacteria. The document details the primary molecular targets, the biochemical consequences of drug-target interaction, quantitative efficacy data, and the key experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Targeting Bacterial DNA Gyrase

This compound is a broad-spectrum, bactericidal antibiotic whose primary mode of action is the inhibition of essential bacterial enzymes required for DNA replication, transcription, and repair.[1] In gram-negative bacteria, the principal target of this compound and other fluoroquinolones is DNA gyrase, a type II topoisomerase.[][3]

DNA gyrase is a vital enzyme responsible for introducing negative supercoils into the bacterial chromosome. This process is crucial for relieving the topological stress that occurs during the unwinding of the DNA helix, a necessary step for both replication and transcription. The enzyme functions as an A₂B₂ tetramer, composed of two GyrA and two GyrB subunits.

The inhibitory action of this compound can be summarized in the following steps:

-

Cellular Entry: this compound enters the gram-negative bacterial cell, crossing the outer membrane and cytoplasmic membrane to reach the cytoplasm.

-

Formation of a Ternary Complex: Inside the cell, this compound does not bind to DNA gyrase or DNA alone. Instead, it binds to and stabilizes a transient intermediate state known as the gyrase-DNA cleavage complex.[4][5] In this state, the GyrA subunits have created a double-strand break in the DNA and are covalently attached to the 5' ends of the cleaved DNA.[5]

-

Inhibition of DNA Re-ligation: By stabilizing this complex, this compound physically prevents the re-ligation of the broken DNA strands, which is the final step in the supercoiling reaction.[4][6] This converts the essential enzyme into a toxic cellular poison.

-

Accumulation of Double-Strand Breaks: The trapped gyrase-DNA complexes lead to the accumulation of persistent double-strand breaks in the bacterial chromosome.[4][7]

-

Downstream Lethal Effects: The presence of these breaks triggers a cascade of lethal events, including the rapid inhibition of DNA synthesis and transcription.[5] This damage also induces the bacterial SOS response, a DNA repair mechanism.[8] However, if the damage is too extensive, the repair mechanisms are overwhelmed, leading to chromosome fragmentation and, ultimately, rapid, concentration-dependent bacterial cell death.[7][9]

Visualizing the Mechanism of Action

The following diagram illustrates the molecular pathway of this compound's bactericidal activity in gram-negative bacteria.

Quantitative Data: In Vitro Efficacy

The efficacy of this compound against various gram-negative pathogens is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

| Bacterial Species | Isolate Origin | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |

| Gram-Negative Isolates | Canine (USA) | 0.06 - 2.0 | Not Reported | Not Reported | [10] |

| Gram-Negative Isolates | Canine (Netherlands) | 0.016 - 8.0 | Not Reported | Not Reported | [10] |

| Escherichia coli | Canine Otitis | 0.06 - >128 | 0.125 | 128 | [11] |

| Proteus mirabilis | Canine Otitis | 0.06 - 1.0 | 0.5 | 1.0 | [11] |

| Pseudomonas spp. | Canine Otitis | 0.06 - 32 | 1.0 | 16 | [11] |

Note: High MIC values, such as the MIC₉₀ for E. coli in one study, can indicate the presence of resistant strains within the tested population.[11] Some strains of Proteus mirabilis, Klebsiella pneumoniae, and Bordetella bronchiseptica have also shown reduced susceptibility.[10]

Key Experimental Protocols

The mechanism of action of DNA gyrase inhibitors is primarily investigated through a series of in vitro enzymatic assays.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the catalytic activity of DNA gyrase.

-

Principle: Purified DNA gyrase introduces negative supercoils into a relaxed circular plasmid DNA substrate in an ATP-dependent reaction. The different topological forms of the DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. An effective inhibitor will reduce the amount of supercoiled DNA produced.

-

Key Reagents & Materials:

-

Purified DNA gyrase (E. coli or other gram-negative source)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 5 mM DTT, 1.5 mM ATP)

-

This compound or test compound dissolved in DMSO

-

Agarose gel, electrophoresis equipment, and DNA stain (e.g., ethidium (B1194527) bromide)

-

-

Methodology:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound (or a DMSO control).

-

Initiate the reaction by adding a defined amount of DNA gyrase enzyme.

-

Incubate the reactions at 37°C for a set time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution containing SDS and a loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the DNA topoisomers.

-

Stain the gel, visualize the DNA bands under UV illumination, and quantify the percentage of supercoiled DNA in each lane.

-

-

Interpretation: A dose-dependent decrease in the intensity of the supercoiled DNA band relative to the control indicates inhibition of gyrase activity. The IC₅₀ value (the concentration of inhibitor required to reduce supercoiling activity by 50%) can be calculated.[12]

Protocol 2: DNA Gyrase-Mediated Cleavage Assay

This assay determines whether an inhibitor acts as a "poison" by stabilizing the covalent enzyme-DNA cleavage complex.

-

Principle: In the presence of a quinolone, the gyrase-DNA complex is trapped after DNA cleavage but before re-ligation. When the reaction is stopped with a strong detergent (SDS), the covalently bound enzyme is denatured, leaving a linearized (from a double-strand break) or nicked (from a single-strand break) plasmid.

-

Key Reagents & Materials:

-

Same as the supercoiling assay, but using supercoiled plasmid DNA as the initial substrate.

-

Proteinase K

-

-

Methodology:

-

Prepare reaction mixtures containing assay buffer, supercoiled pBR322 DNA, DNA gyrase, and varying concentrations of this compound.

-

Incubate at 37°C for a set time (e.g., 60 minutes) to allow the formation of the cleavage complex.

-

Stop the enzymatic reaction and reveal the breaks by adding 0.2% SDS and 0.1 mg/mL proteinase K. Incubate for a further 30-60 minutes at 37°C to digest the enzyme.[13]

-

Analyze the products by agarose gel electrophoresis.

-

-

Interpretation: The appearance of a linear DNA band, which is absent or minimal in the no-drug control, demonstrates that the compound stabilizes the cleavage complex. The concentration of the compound needed to generate 50% of the maximal level of linear DNA is defined as the CC₅₀.[13]

Visualizing the Experimental Workflow

This diagram outlines a typical workflow for identifying and characterizing a DNA gyrase inhibitor.

Conclusion

The mechanism of action of this compound in gram-negative bacteria is a well-defined process centered on the inhibition of DNA gyrase. By stabilizing a toxic gyrase-DNA cleavage complex, this compound introduces irreparable double-strand breaks into the bacterial chromosome, leading to a swift cessation of critical cellular processes and resulting in bactericidal cell death. This targeted mechanism provides a potent and effective means of combating a wide range of bacterial pathogens. The experimental protocols detailed herein, particularly enzymatic assays for supercoiling and DNA cleavage, remain the cornerstone for discovering and characterizing novel inhibitors of this critical bacterial target.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]

- 4. abt-869.com [abt-869.com]

- 5. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abt-869.com [abt-869.com]

- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]

- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

what is the antibacterial spectrum of difloxacin

An In-depth Technical Guide to the Antibacterial Spectrum of Difloxacin

Introduction

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] As a second-generation agent within this class, it has established a significant role in veterinary medicine, particularly for treating bacterial infections in canines.[2][3][4] Its efficacy stems from a concentration-dependent bactericidal activity achieved through the disruption of essential bacterial DNA processes.[1][3][4] This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy.

Mechanism of Action

The primary mechanism of action for this compound, characteristic of fluoroquinolones, involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (Topoisomerase II): In many Gram-negative bacteria, DNA gyrase is the primary target.[6] This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This compound binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex.[6][7] This prevents the re-ligation of the cleaved DNA strands, leading to double-strand DNA breaks and subsequent cell death.[7][8]

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target.[7] This enzyme is responsible for decatenation, the separation of interlinked daughter chromosomes following DNA replication.[7][8] By inhibiting topoisomerase IV, this compound prevents the segregation of newly replicated bacterial chromosomes, ultimately halting cell division.[5]

The formation of a stable this compound-enzyme-DNA complex blocks the progression of the replication fork, inducing the SOS response and ultimately leading to rapid, concentration-dependent bacterial cell death.[3][7][8]

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against a wide range of pathogenic bacteria.[2][4]

Gram-Negative Bacteria: this compound is particularly effective against a variety of Gram-negative bacilli and cocci.[1] This includes members of the Enterobacteriaceae family and other significant pathogens.[9] Susceptible organisms include:

Some bacteria, such as Bordetella bronchiseptica and certain strains of Pseudomonas aeruginosa, have shown lower susceptibility.[10]

Gram-Positive Bacteria: this compound is also active against several Gram-positive aerobes, primarily cocci.[1][12] Its activity includes:

-

Staphylococcus spp. (including coagulase-positive staphylococci like Staphylococcus intermedius and Staphylococcus aureus)[1][10][12]

-

Streptococcus canis[10]

Atypical Bacteria: The spectrum of this compound extends to atypical pathogens that lack a traditional cell wall, making them resistant to many other classes of antibiotics.[1] this compound has demonstrated activity against:

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for this compound against various bacterial isolates from canine clinical cases.

| Bacterial Group/Species | Origin of Isolates | MIC Range (µg/mL) | Reference |

| Gram-Negative Isolates | United States | 0.06 - 2.0 | [10] |

| The Netherlands | 0.016 - 8.0 | [10] | |

| Escherichia coli | Dogs | MIC₅₀: 0.13, MIC₉₀: 0.5 | [14] |

| Neisseria gonorrhoeae | Humans | Geometric Mean: 0.014 (Range: ≤0.0039 - 0.03) | [11] |

| Gram-Positive Cocci | United States | 0.125 - 4.0 | [10] |

| The Netherlands | 0.125 - 2.0 | [10] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols: MIC Determination

The determination of MIC values is a standardized process critical for assessing antibiotic efficacy. The broth microdilution method is a standard technique recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

Broth Microdilution Method Protocol

-

Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

A series of twofold serial dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[17] This creates a gradient of antibiotic concentrations.

-

A positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

-

-

Inoculum Preparation:

-

The bacterial strain to be tested is cultured on an appropriate agar (B569324) medium overnight to obtain isolated colonies.

-

A suspension of the bacteria is prepared in a sterile saline or broth solution and adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

-

-

Inoculation and Incubation:

-

Each well containing the antibiotic dilutions and the positive control well is inoculated with the prepared bacterial suspension.

-

The microtiter plate is sealed or covered and incubated under appropriate atmospheric conditions (e.g., ambient air) at 35 ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, the plate is examined visually or with a plate reader for bacterial growth. Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[17]

-

Figure 2: Experimental workflow for MIC determination.

References

- 1. This compound HCL – Rat Guide [ratguide.com]

- 2. This compound | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lomefloxacin, a new difluoroquinolone: in vitro activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of this compound in the treatment of uncomplicated urethral gonorrhea in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abt-869.com [abt-869.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. EUCAST: MIC Determination [eucast.org]

- 16. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Difloxacin and Its Novel Derivatives

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant second-generation fluoroquinolone antibiotic used in veterinary medicine.[1] It delves into the core synthetic methodologies, the development of novel derivatives aimed at enhancing antimicrobial efficacy, and the structure-activity relationships that guide modern drug design in this class. Detailed experimental protocols, quantitative data, and process visualizations are included to support research and development efforts.

Mechanism of Action of this compound

This compound, like other fluoroquinolones, is a broad-spectrum, concentration-dependent bactericidal antibiotic.[2][3] Its primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for the negative supercoiling of DNA during replication.[1][4] By interfering with this process, this compound prevents DNA synthesis and disrupts bacterial cell duplication, ultimately leading to cell death.[1][2] This targeted mechanism is effective against a wide range of Gram-negative and Gram-positive bacteria, as well as some Mycoplasma species.[4][5]

Core Synthesis of this compound

The synthesis of fluoroquinolones like this compound is a multi-step process that builds the characteristic quinolone ring system.[6] The Gould-Jacobs reaction is a foundational method for creating the quinolone core.[7] The general synthesis involves the reaction of an aniline (B41778) derivative with a malonic ester derivative, followed by thermal cyclization and subsequent modifications.[7][8]

For this compound, the synthesis typically begins with a fluorinated aromatic precursor. The key steps include the formation of the 4-oxo-quinoline-3-carboxylic acid core, followed by the introduction of the specific side chains at the N-1 and C-7 positions that define this compound's structure and activity.[6][9]

Experimental Protocols

3.1. General Protocol for Synthesis of the Fluoroquinolone Core

This protocol is a representative example based on common methods for fluoroquinolone synthesis.[8]

-

Step 1: Condensation. Equimolar amounts of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME) are mixed. The mixture is heated to approximately 140-150°C for 2-3 hours. The reaction progress can be monitored by TLC.

-

Step 2: Cyclization. The resulting anilinomethylene malonic diethyl ester intermediate is added to a high-boiling point solvent, such as diphenyl ether. The solution is heated to around 250°C for 30-60 minutes to induce thermal cyclization.

-

Step 3: Isolation of the Ester. After cooling, a non-polar solvent like hexane (B92381) is added to precipitate the product. The solid ethyl 7-substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is collected by filtration, washed, and dried.

-

Step 4: Hydrolysis. The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with an acid like HCl to precipitate the carboxylic acid core.

-

Step 5: N-1 Arylation. The quinolone carboxylic acid is reacted with the desired aryl group (for this compound, a p-fluorophenyl group) in a suitable solvent like DMF or DMSO with a base such as potassium carbonate.

-

Step 6: C-7 Substitution. The final step involves a nucleophilic aromatic substitution reaction at the C-7 position. The N-1 substituted intermediate is reacted with the desired amine (for this compound, N-methylpiperazine) in a polar aprotic solvent like pyridine (B92270) or DMSO at an elevated temperature. The final product, this compound, is then isolated and purified.

3.2. Protocol for Synthesis of a Novel C-7 Derivative

This protocol describes the synthesis of novel derivatives by substituting the C-7 position with different amines, a common strategy to create new fluoroquinolones.[10]

-

Reaction Setup. In a round-bottom flask, dissolve the 7-chloro-1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) and pyridine.

-

Addition of Amine. Add the desired amine substituent (e.g., 2-aminophthalic acid, 1.1-1.5 equivalents).

-

Heating. Heat the reaction mixture to 70-120°C and maintain it for several hours to days (e.g., 10 days), depending on the reactivity of the amine.[10] Monitor the reaction by TLC.

-

Work-up. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration.

-

Purification. The crude product is washed with water and ethanol (B145695) and then purified, typically by recrystallization from a suitable solvent like ethanol or DMF, to yield the final derivative.

Novel Derivatives and Structure-Activity Relationship (SAR)

The development of novel fluoroquinolone derivatives is driven by the need to improve activity against resistant strains, enhance pharmacokinetic properties, and reduce side effects.[11] Modifications to the core structure are primarily focused on the N-1, C-7, and C-8 positions.[9]

-

N-1 Position: The substituent at the N-1 position significantly influences antibacterial potency. Aryl groups, such as the p-fluorophenyl group in this compound, have been shown to yield excellent in vitro and in vivo efficacy.[12]

-

C-6 Position: A fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones and dramatically enhances antibacterial potency and DNA gyrase inhibition.[9]

-

C-7 Position: The substituent at the C-7 position modulates the spectrum of activity, potency, and pharmacokinetic properties. Piperazine rings or similar heterocyclic groups are common.[9] Introducing novel heterocyclic moieties at this position is a key strategy for creating new derivatives.[10] For example, substitutions with 2-aminophthalic acid and 3-aminoterphthalic acid have been shown to impart both gram-negative and gram-positive activity.[10]

-

C-8 Position: Modifications at the C-8 position can also influence activity.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and representative novel derivatives, compiled from various studies.

Table 1: Synthesis Yields of Fluoroquinolone Derivatives

| Compound ID | Synthetic Method | Reported Yield (%) | Reference |

| C2 | Reaction of synthon 'a' with 2-Aminophthalic acid in DMSO/pyridine | 60% | [10] |

| 14b | Reaction of intermediate (5b) with (3S)-3-cyclopropyl aminomethyl pyrrolidine | 61% | [13] |

| 17b | Reaction of intermediate (5b) with (3S, 4S)-3-cyclopropyl aminomethyl-4-fluoropyrrolidine | 67% | [13] |

| 18a | Reaction of intermediate (5b) with (3S, 4R)-3-cyclopropyl aminomethyl-4-fluoropyrrolidine | 53% | [13] |

Table 2: In Vitro Antimicrobial Activity (MIC) of Novel Ofloxacin (B1677185) Derivatives

| Compound ID | M. tuberculosis H37Rv (MTB) MIC (µM) | Multi-Drug Resistant M. tuberculosis (MDR-TB) MIC (µM) | DNA Gyrase Inhibition IC50 (µg/mL) | Reference |

| Lead Compound 1 * | 0.19 | 0.09 | - | [14] |

| Lead Compound 2 † | - | - | 10.0 | [14] |

-

10-[2-carboxy-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]-9-fluoro-2,3-dihydro-3-methyl-8-nitro-7-oxo-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[14] † 10-[(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)]-9-fluoro-2,3-dihydro-3-methyl-8-nitro-7-oxo-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[14]

This guide provides a foundational understanding of the synthesis and derivatization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound HCL – Rat Guide [ratguide.com]

- 3. nbinno.com [nbinno.com]

- 4. toku-e.com [toku-e.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 8. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google Patents [patents.google.com]

- 14. Novel ofloxacin derivatives: synthesis, antimycobacterial and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Difloxacin in Canines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difloxacin, a second-generation fluoroquinolone antibiotic, exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in veterinary medicine, particularly for canine infections.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in canines. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this antimicrobial agent's behavior and efficacy in the canine species.

Pharmacodynamics: Mechanism of Action and Spectrum of Activity

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By interfering with these processes, this compound disrupts bacterial cell division and leads to cell death.[1][2][3] This action is concentration-dependent, meaning that higher drug concentrations result in a more rapid and extensive killing of bacteria.[2][5]

This compound is effective against a wide range of pathogens commonly isolated from canine infections. It is indicated for the treatment of bacterial infections of the urinary tract, respiratory tract, and skin in dogs.[6]

Mandatory Visualization: Mechanism of Action of this compound

References

- 1. wormsandgermsblog.com [wormsandgermsblog.com]

- 2. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]

- 3. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, this compound, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Difloxacin's Mode of Action Against Mycoplasma Species: A Technical Guide

Executive Summary: Difloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, exhibits potent bactericidal activity against various pathogens, including susceptible strains of Mycoplasma.[1] Lacking a cell wall, Mycoplasma species are intrinsically resistant to many common antibiotics like beta-lactams.[2] Fluoroquinolones such as this compound provide an effective therapeutic alternative by targeting essential enzymes involved in DNA replication.[3][4] The primary mechanism of action involves the inhibition of two critical type II topoisomerases: DNA gyrase and topoisomerase IV.[2][5] By binding to and stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial chromosome, arresting DNA synthesis and ultimately leading to cell death.[6] This guide provides an in-depth analysis of this mechanism, summarizes quantitative efficacy data, and details the experimental protocols used to elucidate this mode of action.

Introduction to Mycoplasma and Fluoroquinolone Therapy

Mycoplasma are a genus of bacteria distinguished by their lack of a cell wall, rendering them resistant to antimicrobials that target this structure, such as penicillins and cephalosporins.[2][4] They are significant pathogens in veterinary and human medicine, causing a range of diseases from respiratory infections to urogenital tract infections.[3][4] The control of mycoplasmal infections often relies on antibiotics that target internal cellular processes.[7]

Fluoroquinolones are a class of broad-spectrum bactericidal agents widely used against Mycoplasma infections.[3][7] this compound is a second-generation fluoroquinolone notable for its activity against a spectrum of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species.[1][8] Its efficacy stems from its ability to disrupt the fundamental process of bacterial DNA replication.[8]

Core Mechanism of Action

The bactericidal effect of this compound against Mycoplasma is a result of its interaction with bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[2][5][9] These enzymes are essential for managing the complex topology of DNA during replication, transcription, and repair.

The Role of DNA Gyrase and Topoisomerase IV in Mycoplasma

-

DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into the DNA helix.[6] This process is crucial for relieving the torsional stress that builds up ahead of the replication fork, allowing the DNA strands to be unwound and replicated.

-

Topoisomerase IV: The main function of this enzyme is to decatenate, or unlink, the two newly replicated daughter chromosomes.[6] This separation is a final, essential step in bacterial cell division.

Inhibition of Enzyme Activity by this compound

Fluoroquinolones do not bind to the enzymes alone but rather to the transient complex formed between the topoisomerase and the bacterial DNA.[3] This interaction traps the enzyme in its cleavage-capable state, forming a stable ternary complex (fluoroquinolone-enzyme-DNA). This stabilization prevents the enzyme from completing its function of re-ligating the cleaved DNA strands.

Downstream Consequences: DNA Damage and Cell Death

The stalled replication fork at the site of the stabilized ternary complex leads to the accumulation of double-strand DNA breaks.[6] This extensive chromosomal damage triggers a cascade of events that halts DNA synthesis and other critical cellular processes, ultimately resulting in rapid, concentration-dependent bacterial cell death.[1][8] The specific primary target of a given fluoroquinolone—whether DNA gyrase or topoisomerase IV—can vary depending on the bacterial species and the specific drug.[3][10] Resistance in Mycoplasma typically arises from point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these target enzymes.[5][11]

Quantitative Efficacy Data

The in vitro activity of this compound and other fluoroquinolones against Mycoplasma species is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data is often presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Antibiotic | Mycoplasma Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| This compound | M. gallisepticum | 0.5 | - | - | [12] |

| Enrofloxacin | M. gallisepticum | 0.5 | - | - | [12] |

| Enrofloxacin | M. bovis | 0.25 | - | - | [13] |

| Moxifloxacin | M. pneumoniae | 0.15 | 0.3 | - | [14] |

| Ciprofloxacin | M. pneumoniae | 1.0 | 1.5 | - | [14] |

| Levofloxacin | M. hominis | - | - | <0.031 - >32 | [15] |

| Delafloxacin | M. hominis | - | 1.0 | <0.031 - 1 | [15] |

Note: Data for different fluoroquinolones are provided for comparative context. "-" indicates data not reported in the cited source.

Key Experimental Methodologies

The investigation of this compound's mode of action relies on standardized in vitro assays. The following are detailed protocols for two fundamental experiments.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Research Programme on Comparative Mycoplasmology (IRPCM).[7][16][17]

-

Inoculum Preparation:

-

Culture the Mycoplasma isolate in an appropriate broth medium (e.g., Frey's or Hayflick's medium) until it reaches the logarithmic phase of growth.[11][13]

-

Perform serial dilutions of the culture to standardize the inoculum. The final concentration in the test wells should be between 10³ and 10⁵ color-changing units (CCU)/mL or colony-forming units (CFU)/mL.[7][18]

-

-

Antibiotic Dilution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the Mycoplasma broth to achieve a range of desired final concentrations.

-

Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized Mycoplasma inoculum to each well containing the antibiotic dilutions and the positive control well.

-

Seal the plate and incubate at 37°C, typically in a 5% CO₂ atmosphere.[11]

-

Incubation times vary by species, ranging from 48 hours for faster-growing species like M. hominis to several days for others.[13][19]

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[7]

-

For fermenting Mycoplasma species, growth inhibition is typically indicated by the absence of a color change in the pH indicator of the medium (i.e., the medium does not become acidic).[13][18]

-

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase. The protocol is a generalized procedure based on established methods.[20]

-

Reaction Mixture Preparation:

-

On ice, prepare a master reaction mix in microfuge tubes. Each reaction (typically 20-30 µL final volume) should contain:

-

Gyrase Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT).

-

Relaxed plasmid DNA substrate (e.g., relaxed pBR322).

-

Purified Mycoplasma DNA gyrase enzyme.

-

-

-

Inhibitor Addition:

-

Add varying concentrations of this compound (or a solvent control like DMSO) to the reaction tubes.

-

-

Incubation:

-

Initiate the reaction by adding the enzyme last.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.[20]

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.[20]

-

Analyze the DNA products by agarose (B213101) gel electrophoresis. The gel should contain an intercalating agent like ethidium (B1194527) bromide to help resolve the different DNA topoisomers.[20]

-

-

Result Interpretation:

-

In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its highly mobile, supercoiled form.

-

Increasing concentrations of this compound will inhibit this conversion, resulting in a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band on the gel. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from these results.

-

Visualized Pathways and Workflows

Diagram: this compound's Molecular Mode of Action

Caption: Molecular pathway of this compound action in Mycoplasma.

Diagram: Experimental Workflow for MIC Determination

References

- 1. This compound | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Characterization of Mutations in DNA Gyrase and Topoisomerase IV in Field Strains and In Vitro Selected Quinolone-Resistant Mycoplasma hyorhinis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. journals.asm.org [journals.asm.org]

- 8. nbinno.com [nbinno.com]

- 9. DNA Gyrase and Topoisomerase IV Mutations in Clinical Isolates of Ureaplasma spp. and Mycoplasma hominis Resistant to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of Topoisomerase IV Mutation to Quinolone Resistance in Mycoplasma genitalium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Mutations in DNA Gyrase and Topoisomerase IV Involved in Quinolone Resistance of Mycoplasma gallisepticum Mutants Obtained In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of Delafloxacin and Finafloxacin against Mycoplasma hominis and Ureaplasma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 17. researchgate.net [researchgate.net]

- 18. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]

- 19. researchgate.net [researchgate.net]

- 20. topogen.com [topogen.com]

The Core Mechanism of Difloxacin's Inhibition of Bacterial DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular interactions and cellular consequences of difloxacin's inhibition of bacterial DNA gyrase. This compound, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting this essential enzyme, leading to a cascade of events that culminate in cell death. This document provides a detailed overview of the mechanism of action, quantitative inhibitory data, experimental protocols for studying this interaction, and the resultant cellular signaling pathways.

Mechanism of Action: Trapping the Gyrase-DNA Complex

This compound, like other fluoroquinolones, functions by inhibiting the activity of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.

The inhibitory action of this compound is not a simple competitive inhibition of the enzyme's catalytic activity. Instead, it stabilizes a transient intermediate in the enzyme's reaction cycle known as the "cleavage complex." In this complex, the DNA is cleaved by DNA gyrase, and the enzyme is covalently attached to the 5' ends of the broken DNA strands. This compound intercalates into the DNA at the site of the break and forms a ternary complex with both the DNA and the gyrase enzyme. This drug-enzyme-DNA complex physically obstructs the religation of the DNA strands, effectively trapping the enzyme on the DNA in a state of suspended animation.

The formation of these stable cleavage complexes has two major downstream consequences:

-

Inhibition of DNA Replication and Transcription: The presence of the bulky this compound-gyrase-DNA complex on the bacterial chromosome acts as a physical roadblock, stalling the progression of replication forks and transcription machinery.

-

Generation of Double-Strand Breaks: The stalled replication forks can collapse, leading to the formation of lethal double-strand DNA breaks.

This accumulation of DNA damage triggers a cascade of cellular responses, ultimately leading to bacterial cell death.

Quantitative Data: Inhibitory Potency of Fluoroquinolones

Table 1: IC50 Values of Fluoroquinolones against Staphylococcus aureus DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |

| Norfloxacin | 126 | 7.94 |

| Enoxacin | 63.1 | 10.0 |

| Fleroxacin | 63.1 | 10.0 |

| Ciprofloxacin | 31.6 | 6.31 |

| Lomefloxacin | 31.6 | 10.0 |

| Trovafloxacin | 10.0 | 3.16 |

| Grepafloxacin | 10.0 | 2.51 |

| Ofloxacin | 31.6 | 10.0 |

| Levofloxacin | 31.6 | 10.0 |

| Sparfloxacin | 3.16 | 5.62 |

| Gatifloxacin | 3.16 | 1.99 |

| Pazufloxacin | 2.51 | 1.58 |

| Moxifloxacin | 1.58 | 0.794 |

| Clinafloxacin | 0.915 | 1.62 |

| Nathis compound | 3.16 | 31.6 |

Data sourced from a study on quinolone target preference in S. aureus.[2]

Table 2: IC50 Values of Fluoroquinolones against Enterococcus faecalis DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |

| Sitafloxacin | 1.38 | 1.42 |

| Levofloxacin | 28.1 | 8.49 |

| Ciprofloxacin | 27.8 | 9.30 |

| Sparfloxacin | 25.7 | 19.1 |

| Tosufloxacin | 11.6 | 3.89 |

| Gatifloxacin | 5.60 | 4.24 |

Data sourced from a study on quinolone inhibitory activities in E. faecalis.[3]

Table 3: IC50 Values of Fluoroquinolones against Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |

| Gemifloxacin (B1671427) | 5 - 10 | 2.5 - 5.0 |

| Ciprofloxacin | >40 | 20 - 40 |

| Levofloxacin | >40 | 20 - 40 |

| Moxifloxacin | 10 - 20 | 5 - 10 |

| Gatifloxacin | 10 - 20 | 5 - 10 |

Data sourced from a study on gemifloxacin and other fluoroquinolones against S. pneumoniae topoisomerases.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of DNA gyrase by this compound and other fluoroquinolones.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (e.g., from E. coli or S. aureus)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

-

Agarose (B213101) gel (1%) in TAE or TBE buffer.

-

Ethidium (B1194527) bromide or other DNA stain.

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL of 5X Assay Buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or solvent control)

-

x µL of nuclease-free water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of diluted DNA gyrase. The amount of enzyme should be predetermined to achieve complete supercoiling of the substrate under control conditions.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition and calculate the IC50 value.

DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by fluoroquinolones.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine.

-

This compound (or other test compounds).

-

SDS (10% solution).

-

Proteinase K (20 mg/mL).

-

Agarose gel (1%) in TAE or TBE buffer containing ethidium bromide.

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL of 5X Cleavage Buffer

-

1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or solvent control)

-

x µL of nuclease-free water to bring the volume to 19 µL.

-

-

Add 1 µL of DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

-

Add 2 µL of 10% SDS to trap the cleavage complex by denaturing the gyrase.

-

Add 1 µL of Proteinase K and incubate at 37°C for 30 minutes to digest the protein.

-

Add loading dye to the samples.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis. The formation of a linear DNA band indicates the presence of a double-strand break resulting from the stabilized cleavage complex.

-

Visualize the gel under UV light and quantify the amount of linear DNA.

Downstream Signaling Pathways: The Bacterial SOS Response

The DNA damage induced by this compound triggers a complex signaling network in bacteria known as the SOS response. This is a global response to DNA damage that involves the regulation of numerous genes involved in DNA repair, damage tolerance, and cell cycle control.

The key players in the SOS response are the RecA and LexA proteins. Under normal conditions, the LexA repressor binds to the operator sequences (SOS boxes) of SOS genes, keeping their expression low. When DNA damage occurs, such as the double-strand breaks caused by this compound, single-stranded DNA (ssDNA) regions are generated. The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein filament (RecA). This activated RecA complex acts as a coprotease, stimulating the autocatalytic cleavage of the LexA repressor.

The cleavage of LexA leads to the derepression of the SOS regulon, resulting in the increased expression of a battery of genes, including:

-

DNA Repair Genes: Genes encoding proteins involved in nucleotide excision repair (e.g., uvrA, uvrB), recombination repair (e.g., recA, ruvAB), and translesion synthesis (e.g., umuDC).

-

Cell Division Inhibitors: Genes such as sulA (in E. coli), which inhibits the formation of the FtsZ ring, thereby arresting cell division. This provides the cell with more time to repair the DNA damage before attempting to divide.

The induction of the SOS response is a double-edged sword for the bacterium. While it provides a mechanism for repairing DNA damage and potentially surviving the antibiotic challenge, the error-prone nature of some of the induced DNA polymerases can lead to an increased mutation rate, which can contribute to the development of antibiotic resistance.

Conclusion

This compound's potent bactericidal activity stems from its ability to effectively poison bacterial DNA gyrase. By stabilizing the cleavage complex, it introduces lethal DNA damage that overwhelms the bacterial cell. Understanding the intricacies of this mechanism, the quantitative measures of its potency, and the resulting cellular responses is paramount for the rational design of new antibacterial agents and for combating the growing threat of antibiotic resistance. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to further elucidate the actions of fluoroquinolones and to develop the next generation of antimicrobial therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Difloxacin

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, a synthetic fluoroquinolone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is a second-generation fluoroquinolone characterized by a core quinolone ring structure with fluorine, piperazine, and phenyl substituents that contribute to its antibacterial activity and pharmacokinetic profile.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1] |

| CAS Number | 98106-17-3 (Free Base)[1] |

| 91296-86-5 (Hydrochloride Salt)[1] | |

| Molecular Formula | C₂₁H₁₉F₂N₃O₃ (Free Base)[1] |

| C₂₁H₁₉F₂N₃O₃ · HCl (Hydrochloride Salt) | |

| SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F[1] |

| InChI Key | NOCJXYPHIIZEHN-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic behavior.

Quantitative Physicochemical Data

| Property | Value |

| Molecular Weight | 399.40 g/mol (Free Base)[2] |

| 435.85 g/mol (Hydrochloride Salt)[3] | |

| Melting Point | >245°C (decomposes) (Hydrochloride Salt)[3] |

| 232-235°C (Hydrochloride Salt)[4] | |

| Boiling Point | 595.5°C at 760 mmHg (Hydrochloride Salt)[3] |

| Density | ~1.45 g/mL (Hydrochloride Salt)[4] |

| Water Solubility | 200-400 mg/mL (Hydrochloride Salt)[4] |

| DMSO Solubility | 25 mg/mL (Hydrochloride Salt)[5] |

| LogP (calculated) | 0.89[6] |

| pKa | pH range of 3.5-4.5 (Hydrochloride Salt)[4] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes, leading to double-strand DNA breaks and ultimately cell death.[7]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining key physicochemical properties of fluoroquinolones like this compound.

This protocol is based on the shake-flask method, a standard technique for solubility measurement.

-

Preparation of Solutions: Prepare buffer solutions at various physiological pH values (e.g., pH 5, 7, and 9).

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer solution in separate flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solutions to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound hydrochloride in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.

The shake-flask method is a common approach for the experimental determination of LogP.

-

Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in either the water or n-octanol phase.

-

Partitioning: Combine equal volumes of the drug-containing phase and the corresponding empty phase in a separatory funnel. Shake the funnel for a set period to allow for the partitioning of the drug between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. China this compound Hydrochloride Manufacturer and Supplier | Golden Everbest [golden-everbest.com]

- 4. This compound Hydrochloride Or Difloxacine Hcl BP EP USP CAS 91296-86-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. This compound CAS#: 98106-17-3 [m.chemicalbook.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. abt-869.com [abt-869.com]

Solubility Profile of Difloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of difloxacin hydrochloride, a synthetic fluoroquinolone antibiotic. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) is critical for drug development, from formulation design to ensuring bioavailability. This document collates available data on the solubility of this compound hydrochloride in various solvents and across a range of pH values, presents the experimental methodologies used for these determinations, and illustrates key concepts through diagrams.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a fluoroquinolone antibacterial agent.[1] Some of its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉F₂N₃O₃・HCl | [2] |

| Molecular Weight | 435.85 g/mol | [2] |

| Appearance | White to off-white or pale yellow crystalline powder | [] |

| Melting Point | >245°C (with decomposition) | [] |

| pKa | pKa₁: ~6.0 (carboxylic acid), pKa₂: ~7.8 (piperazinyl group) | [4] |

Solubility Data

The solubility of this compound hydrochloride is a crucial parameter influencing its dissolution rate and absorption. It exhibits pH-dependent solubility and is soluble in various organic solvents. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[5]

Solubility in Various Solvents

The solubility of this compound hydrochloride has been reported in several common solvents. It should be noted that there are some discrepancies in the reported values, which may be attributed to different experimental conditions such as temperature and the specific batch of the compound used.

| Solvent | Reported Solubility | Reference |

| Water | 200-400 mg/mL | [6] |

| 11 mg/mL | [7] | |

| 5 mg/mL (freely soluble) | [7][8] | |

| 1330 mg/L (at 20°C, pH 7) | [8] | |

| Slightly soluble | [] | |

| Methanol | 200-400 mg/mL | [6] |

| Slightly soluble | [] | |

| Ethanol | 2 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | ≥9.15 mg/mL (with gentle warming) | [9] |

| 25 mg/mL | [7] | |

| 4.36 mg/mL (sonication recommended) | [8] | |

| Slightly soluble | [] |

Note: "Slightly soluble" indicates a general observation without a specific quantitative value provided in the source.

pH-Dependent Solubility

The solubility of this compound hydrochloride is significantly influenced by the pH of the medium. As a compound with both an acidic carboxylic acid group and a basic piperazinyl group, its ionization state, and therefore its solubility, changes with pH. A study on variously substituted quinolones, including this compound hydrochloride, has provided insight into its pH-solubility profile.[4] The intrinsic solubility (solubility of the un-ionized form) for this class of compounds at 25°C was found to be in the range of 0.0297 to 2.75 mg/mL.[4]

Experimental Protocols

Accurate determination of solubility is paramount. The following section details a common experimental methodology for determining the pH-solubility profile of fluoroquinolones like this compound hydrochloride.

Shake-Flask Method for pH-Solubility Profile

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Objective: To determine the aqueous solubility of this compound hydrochloride at different pH values.

Materials:

-

This compound hydrochloride powder

-

Buffer solutions (0.15 M acetate (B1210297) buffer for pH 4-6, 0.05 M phosphate (B84403) buffer for pH 6.5-8, 0.15 M borate (B1201080) buffer for pH 8.5-9)[4]

-

Shaking water bath or incubator with temperature control (e.g., 25°C or 37°C)[4]

-

pH meter

-

Filtration apparatus (e.g., 5 µm filter)[4]

-

High-Performance Liquid Chromatography (HPLC) system with UV detection[4]

-

Vials and other standard laboratory glassware

Procedure:

-

Preparation: Prepare a series of buffer solutions across the desired pH range (e.g., pH 4 to 9).[4]

-

Addition of Excess Compound: Add an excess amount of this compound hydrochloride to vials containing the buffer solutions. Ensure there is undissolved solid material present to confirm saturation.

-

Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C) for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[4] The solutions should be protected from light.[4]

-

pH Measurement: After the initial equilibration period, measure the pH of the supernatant. If the pH has shifted, adjust it back to the target pH using the appropriate buffer components and continue shaking for another 24 hours.[4]

-

Sample Collection and Filtration: Once the pH is stable, withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.[4]

-

Dilution: Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.[4]

-

Quantification: Analyze the concentration of this compound hydrochloride in the diluted samples using a validated HPLC method. A typical method might use a C8 reversed-phase column with UV detection at 280 nm.[4]

-

Data Analysis: Calculate the solubility at each pH value from the measured concentration and the dilution factor. All experiments should be conducted in triplicate.[4]

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Mechanism of action of this compound via inhibition of DNA gyrase.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Hydrochloride | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Difloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of difloxacin, a synthetic fluoroquinolone antibiotic. An understanding of its degradation is crucial for assessing its environmental fate, ensuring pharmaceutical stability, and understanding its metabolic profile. This document details the photodegradation, biodegradation, and metabolic pathways of this compound, along with the identified byproducts.

Photodegradation

Photodegradation is a significant pathway for the transformation of this compound in aqueous environments. Studies have shown that its degradation under light exposure follows first-order kinetics. The process is influenced by factors such as pH and the presence of other substances in the medium.

Photodegradation Pathway and Byproducts

The photodegradation of this compound involves several transformation products. A plausible pathway suggests initial modifications to the piperazine (B1678402) ring and the quinolone core. One of the primary photoproducts identified is sarafloxacin.[1] Further degradation leads to a variety of smaller molecules. The proposed photodegradation pathway of this compound is illustrated below.

Quantitative Data on Photodegradation

The photodegradation of this compound has been shown to follow first-order kinetics. The rate of degradation is influenced by the pH of the solution.

| Condition | Rate Constant (k) | Half-life (t1/2) | Reference |

| Aqueous solution (pH < 7) | 0.82 h⁻¹ | 0.85 h | [1] |

| Aqueous solution (pH > 7) | Decreased rate | Longer half-life | [1] |

Experimental Protocol for Photodegradation Studies

Objective: To investigate the photodegradation kinetics and identify the byproducts of this compound.

Materials and Methods:

-

Sample Preparation: A solution of this compound is prepared in a relevant aqueous medium (e.g., ultrapure water, river water).

-

Irradiation: The solution is exposed to a light source, such as a xenon lamp or natural sunlight, to simulate environmental conditions.

-

Sampling: Aliquots of the solution are collected at various time intervals.

-

Analysis: The concentration of this compound and its degradation products are monitored using analytical techniques like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Thin-Layer Chromatography (TLC) with densitometry.

-

Kinetic Analysis: The degradation rate constant and half-life are calculated by fitting the concentration-time data to a first-order kinetic model.

Biodegradation

The biodegradation of fluoroquinolones, including this compound, in the environment is generally considered to be a slow process. These compounds can be persistent in soil and aquatic environments.[2] However, certain microorganisms, particularly fungi, have demonstrated the ability to degrade fluoroquinolones.[3]

Fungal Degradation

Ligninolytic fungi have been investigated for their capacity to biodegrade fluoroquinolones. The degradation mechanisms are believed to involve extracellular enzymes like laccases and peroxidases, as well as intracellular enzymes such as the cytochrome P450 monooxygenase system.[3] While specific degradation pathways for this compound by fungi are not yet fully elucidated, studies on other fluoroquinolones suggest that common reactions include hydroxylation, defluorination, and cleavage of the piperazine ring.[4]

Experimental Protocol for Fungal Degradation Studies

Objective: To assess the potential of fungal strains to degrade this compound and identify the resulting metabolites.

Materials and Methods:

-

Fungal Strains: A selection of ligninolytic fungi (e.g., Trametes versicolor, Phanerochaete chrysosporium) are cultured.

-

Culture Conditions: The fungi are grown in a suitable liquid medium, and a known concentration of this compound is added.

-

Incubation: The cultures are incubated under controlled conditions of temperature, pH, and agitation.

-

Extraction: At different time points, samples of the culture medium are taken, and this compound and its metabolites are extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analysis: The extracts are analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.[5]

Metabolism in Animals

This compound is metabolized in animals, and its byproducts are excreted. The primary site of metabolism is the liver.

Metabolic Pathways and Byproducts

In vivo studies have identified several key metabolites of this compound.

-

Glucuronidation: This is a major metabolic pathway where this compound is conjugated with glucuronic acid in the liver.[6]

-

N-demethylation: The removal of a methyl group from the piperazine ring results in the formation of N-desmethyl this compound.[6]

-

N-oxidation: Oxidation of the piperazine nitrogen leads to the formation of N-oxide this compound.[6]

-

Conversion to Sarafloxacin: In some species, such as pigs, this compound can be metabolized to sarafloxacin.[7]

Quantitative Data on Metabolites

The relative abundance of metabolites can vary depending on the species and dosage.

| Metabolite | Excretion in Humans (% of dose in urine) | Reference |

| This compound | ~10% | [6] |

| This compound glucuronide | ~10% | [6] |

| N-desmethyl this compound | 2-4% | [6] |

| N-oxide this compound | 2-4% | [6] |

Experimental Protocol for Metabolism Studies

Objective: To identify and quantify the metabolites of this compound in animal models.

Materials and Methods:

-

Animal Dosing: A known dose of this compound is administered to the test animals (e.g., orally or intravenously).

-

Sample Collection: Urine, feces, and blood samples are collected over a specified period.

-

Sample Preparation: Samples are processed to extract the drug and its metabolites. This may involve enzymatic hydrolysis (for glucuronides), LLE, or SPE.

-

Analytical Instrumentation: HPLC-MS/MS is the primary technique used for the separation, identification, and quantification of this compound and its metabolites.[6]

Chemical Degradation (Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like fluoroquinolones. While specific studies on this compound are limited, research on other fluoroquinolones suggests that processes like the Fenton reaction (using iron salts and hydrogen peroxide) can lead to their degradation.[8][9][10]

The degradation mechanism in AOPs typically involves the generation of highly reactive hydroxyl radicals (•OH), which attack the fluoroquinolone molecule at multiple sites. Common degradation pathways for fluoroquinolones in AOPs include:

-

Hydroxylation of the quinolone ring.

-

Cleavage of the piperazine ring .

-

Defluorination .

-

Decarboxylation .

Further research is needed to specifically delineate the degradation pathways and byproducts of this compound under various AOP conditions.

Toxicity of Degradation Byproducts